(3-(Methylamino)pyridin-4-yl)methanol
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Overview
Description
(3-(Methylamino)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: The synthesis begins with 2-chloronicotinic acid, which reacts with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.
Method 2: Another method involves the reduction of 2-methylamino-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid.
Industrial Production Methods
The industrial production of (3-(Methylamino)pyridin-4-yl)methanol typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-(Methylamino)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Derivatives with different degrees of hydrogenation.
Substitution: Compounds with different functional groups replacing the hydroxyl or methylamino groups.
Scientific Research Applications
(3-(Methylamino)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers and as an antioxidant in certain plastic materials.
Mechanism of Action
The mechanism of action of (3-(Methylamino)pyridin-4-yl)methanol involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(Methylamino)pyridine-4-methanol
- 3-(Methylamino)pyridine-2-methanol
Uniqueness
(3-(Methylamino)pyridin-4-yl)methanol is unique due to its specific position of the methylamino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-4,8,10H,5H2,1H3 |
InChI Key |
MJCKQTDFCPPYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)CO |
Origin of Product |
United States |
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